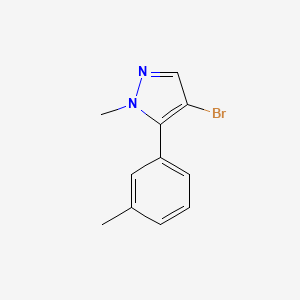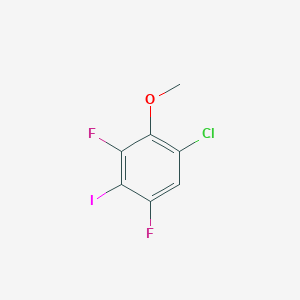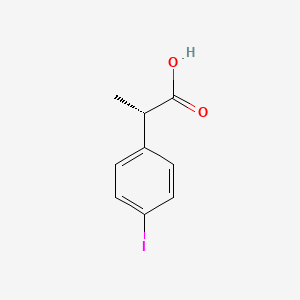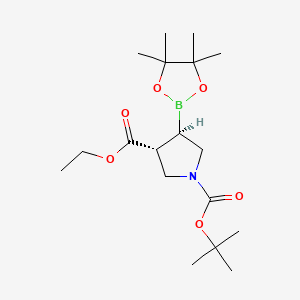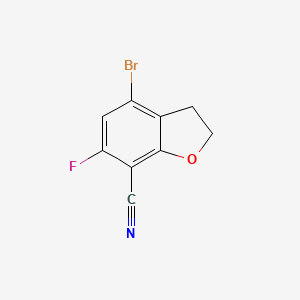
4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile is an organic compound with the molecular formula C9H5BrFNO It is a derivative of benzofuran, characterized by the presence of bromine, fluorine, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The selective introduction of a fluorine atom.
Formation of the Nitrile Group:
The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxides or reduction to form corresponding reduced products.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxides or reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine
- 4-Bromo-1-fluoro-2-nitrobenzene
- 4-Bromo-2,3-difluorobenzaldehyde
Uniqueness
4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile is unique due to its specific combination of bromine, fluorine, and nitrile groups within the benzofuran structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H5BrFNO |
|---|---|
Peso molecular |
242.04 g/mol |
Nombre IUPAC |
4-bromo-6-fluoro-2,3-dihydro-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C9H5BrFNO/c10-7-3-8(11)6(4-12)9-5(7)1-2-13-9/h3H,1-2H2 |
Clave InChI |
WOGHHPJIBWCKDR-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C(=CC(=C21)Br)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13913541.png)
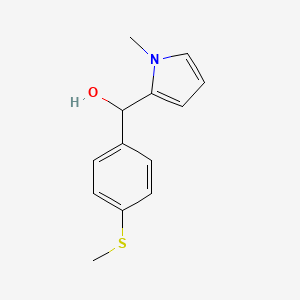
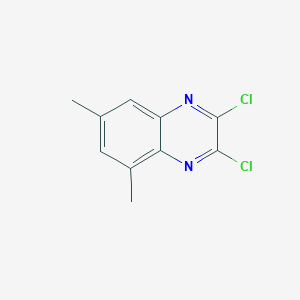
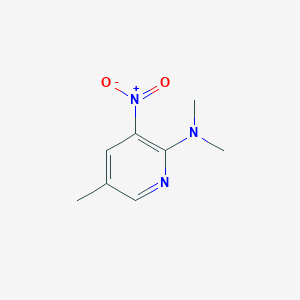


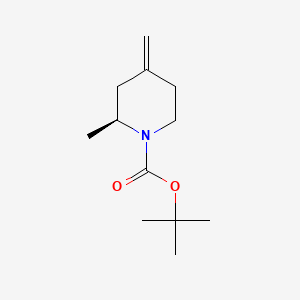
![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)
![(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride](/img/structure/B13913574.png)

